molecular formula C47H82O3 B13411817 [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate

Cat. No.: B13411817
M. Wt: 695.2 g/mol
InChI Key: JTGSAJFSUROLSL-GCPZWDEQSA-N
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Description

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple chiral centers and a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate typically involves multiple steps, including the formation of the core chrysen structure, the introduction of the side chains, and the final carbonate esterification. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of such a compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate can be used as a model compound for studying complex organic reactions and mechanisms.

Biology

In biology, this compound might be investigated for its potential biological activity, such as interactions with enzymes or receptors.

Medicine

In medicine, researchers could explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, altering cellular pathways, or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as steroids, terpenes, and other carbonate esters.

Uniqueness

What sets [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate apart is its specific molecular structure, which could confer unique chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C47H82O3

Molecular Weight

695.2 g/mol

IUPAC Name

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate

InChI

InChI=1S/C47H82O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-49-45(48)50-40-31-33-46(5)39(36-40)29-30-41-43-28-24-27-42(38(4)26-23-25-37(2)3)47(43,6)34-32-44(41)46/h14-15,29,37-38,40-44H,7-13,16-28,30-36H2,1-6H3/b15-14-/t38?,40?,41-,42?,43+,44+,46?,47?/m1/s1

InChI Key

JTGSAJFSUROLSL-GCPZWDEQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)OC1CCC2([C@H]3CCC4([C@H]([C@H]3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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